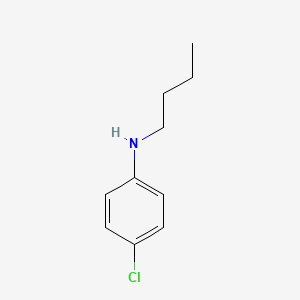

n-Butyl-4-chloroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20917. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-4-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKKGGAJLKNQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281233 | |

| Record name | n-butyl-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5441-81-6 | |

| Record name | NSC20917 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-butyl-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

n-Butyl-4-chloroaniline chemical properties and structure

An In-depth Technical Guide to n-Butyl-4-chloroaniline: Chemical Properties, Structure, and Synthetic Methodologies

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a derivative of the widely utilized chemical intermediate, 4-chloroaniline. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the core chemical properties, structural features, and a detailed, validated protocol for its synthesis. The guide emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.

Introduction: The Chemical Landscape of this compound

This compound (CAS No. 5441-81-6) is an N-alkylated aromatic amine.[1] It belongs to the class of organochlorine compounds and is structurally characterized by a 4-chlorophenyl group bonded to a secondary amine, which is further substituted with an n-butyl group.[1] While its parent compound, 4-chloroaniline, is a well-established intermediate in the synthesis of pharmaceuticals, dyes, and pesticides, the specific applications of this compound are less documented in readily available literature.[2][3] However, its structure suggests potential utility as a building block in organic synthesis, particularly in the development of novel bioactive molecules and functional materials. The introduction of the n-butyl group modifies the lipophilicity and steric profile of the 4-chloroaniline scaffold, which can be strategically exploited in drug design to modulate pharmacokinetic and pharmacodynamic properties.

Physicochemical and Structural Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5441-81-6 | PubChem[1] |

| Molecular Formula | C₁₀H₁₄ClN | PubChem[1] |

| Molecular Weight | 183.68 g/mol | PubChem[1] |

| XLogP3 | 3.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

The structure of this compound is depicted below:

Caption: 2D structure of this compound.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most directly achieved through the N-alkylation of 4-chloroaniline with an appropriate butylating agent, such as n-butyl bromide. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the aniline acts as the nucleophile.

Causality Behind Experimental Choices

-

Choice of Base: A non-nucleophilic base, such as potassium carbonate, is employed to deprotonate the aniline, thereby increasing its nucleophilicity without competing in the alkylation reaction.

-

Solvent Selection: A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism by solvating the cation of the base and leaving the anion more reactive.

-

Reaction Temperature: The reaction is typically heated to increase the rate of reaction. However, excessive heat should be avoided to minimize the potential for side reactions, such as over-alkylation.

-

Work-up Procedure: An aqueous work-up is necessary to remove the inorganic salts and any remaining DMF. Extraction with an organic solvent, followed by washing and drying, ensures the isolation of a pure product.

Step-by-Step Experimental Protocol

Materials:

-

4-chloroaniline

-

n-butyl bromide

-

Potassium carbonate (anhydrous)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroaniline (1.0 eq.), potassium carbonate (1.5 eq.), and DMF.

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Add n-butyl bromide (1.2 eq.) dropwise to the stirring suspension.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.

Caption: Workflow for the synthesis of this compound.

Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the nucleophilic nitrogen atom and the activated aromatic ring. The lone pair of electrons on the nitrogen can participate in a variety of reactions, including acylation, further alkylation, and reactions with electrophiles. The aromatic ring is susceptible to electrophilic aromatic substitution, with the amino group being an activating, ortho-, para-director.

Given that 4-chloroaniline is a precursor to a wide range of products, it is plausible that this compound serves as a more specialized intermediate.[2] Potential applications include:

-

Pharmaceutical Synthesis: As a scaffold for the development of new therapeutic agents. The 4-chloroaniline moiety is present in drugs such as the anxiolytic chlordiazepoxide.[3] The n-butyl group can be used to tune the lipophilicity and target engagement of a lead compound.

-

Agrochemicals: In the synthesis of novel herbicides and pesticides. 4-Chloroaniline is a known precursor to several agrochemicals, including anilofos and monolinuron.[2]

-

Dye and Pigment Industry: As a building block for specialized dyes and pigments.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons, with splitting patterns indicative of a 1,4-disubstituted benzene ring. The n-butyl group would exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the nitrogen. The N-H proton would appear as a broad singlet.

-

¹³C NMR: The spectrum would display six distinct signals for the aromatic carbons, with the carbon attached to the chlorine and the carbon attached to the nitrogen being significantly shifted. Four signals would be observed for the n-butyl group.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3400 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 3100-2800 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and a strong C-Cl stretching band (around 1100-1000 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 183. The fragmentation pattern would likely involve the loss of the butyl group and other characteristic fragments of the chloroaniline moiety. A prominent peak at 127 amu, characteristic of 4-chloroaniline, could be expected from the cleavage of the N-butyl group.[4]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it should be handled with the same precautions as its parent compound, 4-chloroaniline, which is classified as toxic and a possible carcinogen.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with significant potential in various fields of chemical synthesis, particularly in drug discovery and materials science. This guide provides a foundational understanding of its chemical properties, a reliable synthetic protocol, and an overview of its potential applications. As research into novel chemical entities continues, the utility of such specialized building blocks is expected to grow, making a thorough understanding of their chemistry essential for the modern scientist.

References

-

PubChem. (n.d.). 4-Chloroaniline. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

- US Patent US5426230A. (1995). Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline. Google Patents.

- US Patent US2734911A. (1956). Reaction of chloroaniline and isopropyl. Google Patents.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry, 46(1), 133-143.

-

Wikipedia. (n.d.). 4-Chloroaniline. Retrieved January 23, 2026, from [Link]

- Basrani, B. R., Manek, S., Mathers, D., Fillery, E., & Sodhi, R. N. S. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography-mass spectrometry. Journal of Endodontics, 36(2), 312–314.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chloroaniline: A Crucial Intermediate for Pharmaceutical Synthesis. Retrieved January 23, 2026, from [Link]

-

Bae, Y. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Retrieved January 23, 2026, from [Link]

-

International Programme on Chemical Safety. (2003). 4-Chloroaniline (CICADS 48). INCHEM. Retrieved January 23, 2026, from [Link]

- US Patent US11498905B2. (2022). Inhibitors of platelet function and methods for use of the same. Google Patents.

Sources

- 1. rsc.org [rsc.org]

- 2. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. carlroth.com [carlroth.com]

Introduction: The Significance of N-Butyl-4-chloroaniline

An In-depth Technical Guide to the Synthesis of n-Butyl-4-chloroaniline

This compound is a substituted aniline derivative that serves as a valuable intermediate in the synthesis of a range of organic compounds. Its structural motif, featuring a chlorinated aromatic ring and a secondary amine with an n-butyl group, makes it a key building block in the development of pharmaceuticals, agrochemicals, and specialized dyes. The chlorine atom provides a site for further functionalization, while the secondary amine moiety is crucial for building more complex molecular architectures. Understanding the synthetic pathways to this compound is essential for researchers and process chemists aiming to optimize its production for various applications.

This guide provides a detailed exploration of the primary synthetic routes to this compound, grounded in established chemical principles. We will delve into the causality behind methodological choices, offer detailed experimental protocols, and compare the strategic advantages of each pathway.

Strategic Overview of Synthesis Pathways

The synthesis of this compound can be approached through several distinct strategies, primarily centered on the formation of the crucial carbon-nitrogen bond between the butyl group and the 4-chloroaniline core. The choice of pathway often depends on factors such as starting material availability, desired scale, cost, and tolerance for specific functional groups. The three predominant strategies are:

-

Direct N-Alkylation: A classical approach involving the direct reaction of 4-chloroaniline with a butylating agent.

-

Reductive Amination: A highly selective method that first forms an imine between 4-chloroaniline and butyraldehyde, which is then reduced.

-

Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction known for its high efficiency and broad substrate scope.

A foundational step for most of these pathways is the synthesis of the key precursor, 4-chloroaniline, which is typically produced on an industrial scale via the hydrogenation of 4-chloronitrobenzene.[1][2]

Pathway 1: Direct N-Alkylation of 4-Chloroaniline

This method represents the most straightforward approach, conceptually. It relies on the nucleophilic character of the amine in 4-chloroaniline to displace a leaving group from a butyl-containing electrophile, such as n-butyl bromide.

Mechanism and Scientific Rationale

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of 4-chloroaniline attacks the electrophilic carbon of the n-butyl halide, displacing the halide ion. A base is typically required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.

A significant challenge in this approach is over-alkylation . The product, this compound, is also a secondary amine and can compete with the primary aniline starting material, leading to the formation of the tertiary amine, N,N-dibutyl-4-chloroaniline. This side reaction is often controlled by using a large excess of the starting aniline or by carefully controlling the stoichiometry and reaction conditions.

Experimental Protocol: N-Butylation using n-Butyl Bromide

This protocol is adapted from established methods for N-alkylation of anilines.[3]

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloroaniline (1.0 eq.), a slight excess of n-butyl bromide (1.1-1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq.).

-

Solvent Addition: Add a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) to dissolve the reactants.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. The crude product is then purified by column chromatography or vacuum distillation to isolate the desired this compound.

Workflow for Direct N-Alkylation

Sources

An In-depth Technical Guide to n-Butyl-4-chloroaniline (CAS 5441-81-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

This guide provides a comprehensive technical overview of n-Butyl-4-chloroaniline, a substituted aniline derivative of interest in various fields of chemical synthesis. By synthesizing foundational chemical principles with practical, field-proven insights, this document serves as a crucial resource for professionals engaged in research and development. We will delve into the synthesis, characterization, and safe handling of this compound, grounding our discussion in established chemical literature and safety protocols.

Introduction and Strategic Importance

This compound (CAS No. 5441-81-6) belongs to the class of N-alkylated aromatic amines. While its parent compound, 4-chloroaniline, is a widely utilized industrial intermediate, the introduction of an n-butyl group to the nitrogen atom modifies its physicochemical properties, such as solubility, lipophilicity, and reactivity. These modifications can be strategically exploited in organic synthesis, particularly in the development of pharmaceuticals and specialized dyes where fine-tuning of molecular properties is critical.[1][2]

Understanding the synthesis and reactivity of this compound is essential for its effective use as a building block. The chloro- and N-butyl-substituents offer distinct reaction sites for further molecular elaboration, making it a versatile intermediate. This guide will provide the necessary technical details to harness its synthetic potential.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5441-81-6 | [3] |

| Molecular Formula | C₁₀H₁₄ClN | [3] |

| Molecular Weight | 183.68 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CCCCNC1=CC=C(C=C1)Cl | [3] |

| Calculated LogP | 3.8 | [3] |

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound is most practically achieved through the N-alkylation of its readily available precursor, 4-chloroaniline. While several alkylation strategies exist, this guide will focus on a robust and scalable method adapted from a well-established Organic Syntheses procedure for a similar transformation. The chosen method involves direct alkylation using an n-butyl halide. An alternative, reductive amination, will also be discussed.

Prerequisite: Synthesis of 4-Chloroaniline

A secure and high-purity supply of the starting material is paramount. 4-Chloroaniline is typically produced on an industrial scale via the catalytic hydrogenation of 4-chloronitrobenzene.[4] This process involves the reduction of the nitro group to an amine, often using catalysts like Raney Nickel under a hydrogen atmosphere.[4] Given the hazardous nature of both the starting material and the product, this synthesis should only be undertaken with appropriate engineering controls.

Primary Synthesis Route: Direct N-Alkylation

This method involves the reaction of 4-chloroaniline with an n-butyl halide, such as n-butyl bromide, in the presence of a base to neutralize the hydrogen halide byproduct. The causality behind this choice is its straightforwardness and high potential for yield.

Experimental Protocol: N-Alkylation of 4-Chloroaniline

This protocol is adapted from a verified procedure for the synthesis of N-ethyl-p-chloroaniline and is expected to yield the n-butyl analog with high purity.

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloroaniline (1.0 eq), n-butyl bromide (1.2 eq), and anhydrous potassium carbonate (1.5 eq) in ethanol as the solvent. The use of a slight excess of the alkylating agent ensures complete consumption of the starting aniline, while the base is crucial for driving the reaction to completion by neutralizing the generated HBr.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the 4-chloroaniline spot is no longer visible.

-

Workup and Isolation: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the ethanol. Dissolve the resulting residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining salts and water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can then be purified by vacuum distillation to obtain a high-purity product.

This self-validating system ensures purity through a combination of chemical transformation, phase separation (workup), and a final high-resolution purification step (distillation).

Alternative Synthesis Route: Reductive Amination

Reductive amination offers a powerful alternative for synthesizing N-alkylated amines. This two-step, one-pot process involves the initial reaction of 4-chloroaniline with butyraldehyde (butanal) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

This method is particularly advantageous as it avoids the use of alkyl halides and minimizes the risk of over-alkylation, which can be a side reaction in direct alkylation. The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are mild enough to selectively reduce the imine in the presence of the aldehyde.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Key Spectroscopic Data for Precursor 4-Chloroaniline

| Technique | Key Peaks/Signals (Solvent: CDCl₃) | Source |

| ¹H NMR | δ 7.07 (d, 2H), 6.57 (d, 2H), 3.57 (s, 2H, -NH₂) | [5] |

| ¹³C NMR | δ 145.1, 129.0, 123.0, 116.2 | [6] |

| IR (KBr) | 3435, 3350 cm⁻¹ (N-H stretch), 1618 cm⁻¹ (N-H bend), 818 cm⁻¹ (C-H out-of-plane bend) | [7] |

| Mass Spec (EI) | m/z 129, 127 (M⁺), 92, 65 | [5] |

For This compound , the following spectral features would be expected:

-

¹H NMR: The appearance of signals corresponding to the n-butyl group (a triplet for the terminal methyl, and multiplets for the three methylene groups) and a downfield shift of the aromatic protons adjacent to the nitrogen. The broad singlet for the N-H proton will also be present.

-

¹³C NMR: Four additional signals in the aliphatic region corresponding to the four distinct carbons of the n-butyl group.

-

IR: The characteristic N-H stretching vibration will still be present, along with strong C-H stretching bands from the butyl group around 2850-2960 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 183 and 185, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl. A key fragmentation pattern would be the alpha-cleavage, resulting in the loss of a propyl radical to give a prominent fragment at m/z 142.

Applications in Research and Development

As a chemical intermediate, this compound serves as a versatile scaffold for the synthesis of more complex molecules. Its utility is primarily in industries where precise molecular tailoring is required.

-

Pharmaceutical Synthesis: N-alkylated anilines are common substructures in a wide range of active pharmaceutical ingredients (APIs).[2][8] The n-butyl group can enhance lipophilicity, potentially improving a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The chloro- and amino- groups provide handles for further synthetic transformations to build complex molecular architectures.[8]

-

Dye and Pigment Industry: The parent compound, 4-chloroaniline, is a key precursor for azo dyes.[1] Alkylation of the amino group can be used to modify the chromophore, leading to changes in color, solubility, and fastness properties of the resulting dye.

-

Agrochemicals: Many pesticides and herbicides are derived from substituted anilines.[9] The specific structure of this compound could be explored as a building block for new crop protection agents.

Safety, Toxicology, and Handling

As a Senior Application Scientist, it is my responsibility to emphasize that rigorous safety protocols are non-negotiable. The toxicological profile of this compound has not been extensively studied, so it must be handled with the assumption that it carries similar or greater hazards than its parent compound, 4-chloroaniline.

4-Chloroaniline is classified as:

-

Toxic: If swallowed, in contact with skin, or if inhaled.[10]

-

Carcinogen: May cause cancer (IARC Group 2B).[11]

-

Skin Sensitizer: May cause an allergic skin reaction.[10]

-

Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[10]

The primary toxic effect of anilines is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis.[12] Aniline and its derivatives are readily absorbed through the skin.[12]

Mandatory Handling Procedures:

-

Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (butyl rubber is recommended), and safety goggles with side shields.

-

Spill and Waste Management: Have appropriate spill control materials readily available. All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a valuable chemical intermediate with significant potential in pharmaceutical, dye, and agrochemical research and development. Its synthesis is achievable through standard organic chemistry techniques, such as N-alkylation or reductive amination of 4-chloroaniline. Proper analytical characterization is crucial to ensure purity and confirm its structure. Due to the inherent toxicity of the aniline functional group, all handling must be performed with strict adherence to safety protocols. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this compound into their synthetic workflows.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7812, 4-chloroaniline" PubChem, [Link].

-

"New Journal of Chemistry Supporting Information" Royal Society of Chemistry, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 228221, this compound" PubChem, [Link].

-

"Safety Data Sheet: 4-Chloroaniline" Carl ROTH, [Link].

-

"Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review" PubMed Central, [Link].

-

"Understanding the Applications of 4-Chloroaniline in Dye and Pigment Manufacturing" NINGBO INNO PHARMCHEM CO.,LTD., [Link].

-

"Toxicological and Environmental Aspects of Anilines | Request PDF" ResearchGate, [Link].

-

"Synthesis and Use of Fabric Dyes by Professor David Cash September, 2008" uclmail.net, [Link].

-

"4-Chloroaniline: A Crucial Intermediate for Pharmaceutical Synthesis" NINGBO INNO PHARMCHEM CO.,LTD., [Link].

-

"Safety Data Sheet: 4-Chloroaniline" Carl ROTH, [Link].

-

"Aniline and its salts - Evaluation statement - 26 June 2023" Australian Government Department of Health and Aged Care, [Link].

-

"MASS SPECTROMETRY: FRAGMENTATION PATTERNS" eGyanKosh, [Link].

-

"4-Chloroaniline - Wikipedia" Wikipedia, [Link].

-

"Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides" ACS Publications, [Link].

-

"database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry" docbrown.info, [Link].

-

"Ecofriendly Synthesis and application of special disperse reactive dyes in waterless coloration of wool with supercritical carbon dioxide" ResearchGate, [Link].

-

"Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography" PubMed, [Link].

-

"chemontid:0000284" MassBank, [Link].

-

"13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391)" Human Metabolome Database, [Link].

-

"Synthesis and Characteristics of Some Organic Dyes" Prime Scholars, [Link].

-

"Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats" PubMed, [Link].

-

"Recent Advances in Biocatalysis for Drug Synthesis" MDPI, [Link].

-

"4-CHLOROANILINE HAZARD SUMMARY" New Jersey Department of Health, [Link].

-

"The IR Spectrum of 4-chloroaniline" The University of the West Indies, Mona, [Link].

-

"N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds" Semantic Scholar, [Link].

-

"Mass Spectrometry - Fragmentation Patterns" Chemistry LibreTexts, [Link].

-

"CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction" University of North Texas, [Link].

-

"Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information" Indian Institute of Technology Guwahati, [Link].

-

"11.5: Infrared Spectra of Some Common Functional Groups" Chemistry LibreTexts, [Link].

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H14ClN | CID 228221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloroaniline | 106-47-8 [chemicalbook.com]

- 5. 4-Chloroaniline(106-47-8) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. The IR Spectrum of 4-chloroaniline [wwwchem.uwimona.edu.jm]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 10. carlroth.com [carlroth.com]

- 11. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nj.gov [nj.gov]

An In-depth Technical Guide to N-Butyl-4-chloroaniline: Properties, Synthesis, and Analytical Protocols

This guide provides a comprehensive technical overview of N-Butyl-4-chloroaniline, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core physical and chemical properties, outlines a detailed synthesis protocol, and presents a systematic workflow for its analytical characterization. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility.

Core Compound Characteristics

This compound is an N-substituted derivative of 4-chloroaniline. The presence of the electron-withdrawing chlorine atom on the aromatic ring and the alkyl substituent on the nitrogen atom imparts a unique combination of chemical reactivity and physical properties that make it a valuable building block in organic synthesis.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These values are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 2333-66-6 | |

| Molecular Formula | C₁₀H₁₄ClN | |

| Molecular Weight | 183.68 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 268-269 °C at 760 mmHg | |

| Density | 1.066 g/cm³ | |

| Refractive Index (n²⁰/D) | 1.551 | |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether) | N/A |

Synthesis and Mechanism

The most common and efficient synthesis of this compound is through the direct N-alkylation of 4-chloroaniline with a suitable butylating agent, such as 1-bromobutane. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromobutane that is bonded to the bromine atom. A base, such as potassium carbonate (K₂CO₃), is essential to neutralize the hydrobromic acid (HBr) generated during the reaction, thereby preventing the protonation of the starting aniline and driving the equilibrium towards the product.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the purified final product.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis on a laboratory scale.

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroaniline (10.0 g, 78.4 mmol), potassium carbonate (16.2 g, 117.6 mmol), and acetonitrile (100 mL).

-

Addition of Alkylating Agent: Add 1-bromobutane (12.9 g, 94.1 mmol) to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Add 100 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil via vacuum distillation or flash column chromatography on silica gel to yield this compound as a colorless to light yellow liquid.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is recommended.

Characterization Workflow

The following workflow ensures comprehensive analysis of the final product.

Caption: Systematic workflow for the analytical characterization of the final product.

Expected Spectroscopic Data

-

¹H NMR (Proton NMR): The spectrum should show distinct signals for the butyl chain protons (a triplet for the terminal CH₃, a sextet for the adjacent CH₂, a quintet for the next CH₂, and a triplet for the CH₂ attached to the nitrogen), a broad singlet for the N-H proton, and two doublets in the aromatic region corresponding to the protons on the chloro-substituted benzene ring.

-

¹³C NMR (Carbon NMR): The spectrum will display signals for the four unique carbons of the butyl group and the four unique carbons of the aromatic ring (due to symmetry).

-

FTIR (Infrared Spectroscopy): Key absorption bands are expected for the N-H stretch (around 3400 cm⁻¹), aliphatic C-H stretches (2850-2960 cm⁻¹), aromatic C=C stretches (1500-1600 cm⁻¹), and the C-Cl stretch (1000-1100 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z ≈ 183 and a characteristic M+2 peak at m/z ≈ 185 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Safety and Handling

This compound is a chemical that must be handled with appropriate care.

-

General Hazards: It is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

-

Handling Precautions: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 75299, this compound. [Link]

An In-depth Technical Guide to n-Butyl-4-chloroaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Butyl-4-chloroaniline is an aromatic amine of significant interest in the fields of synthetic chemistry and pharmaceutical development. As a derivative of 4-chloroaniline, it possesses a unique combination of a halogenated aromatic ring and an N-alkyl substituent, which imparts specific physicochemical properties that are valuable in the design and synthesis of more complex molecules. This guide provides a comprehensive overview of this compound, including its molecular characteristics, synthesis methodologies, and potential applications, with a focus on its relevance to drug discovery and development.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in research and synthesis. These properties dictate its reactivity, solubility, and suitability for various applications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClN | PubChem[1] |

| Molecular Weight | 183.68 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5441-81-6 | PubChem[1] |

| Canonical SMILES | CCCCNC1=CC=C(C=C1)Cl | PubChem[1] |

| InChI | InChI=1S/C10H14ClN/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | PubChem[1] |

| Computed XLogP3-AA | 3.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is typically achieved through the N-alkylation of 4-chloroaniline. This process involves the introduction of a butyl group onto the nitrogen atom of the aniline. A common and effective method is reductive amination, which offers high yields and good purity.

Precursor Synthesis: 4-Chloroaniline

The primary precursor, 4-chloroaniline, is not synthesized by direct chlorination of aniline due to the high probability of over-chlorination. Instead, a more controlled two-step process is employed, starting with the nitration of chlorobenzene to form 4-nitrochlorobenzene. This intermediate is then reduced to yield 4-chloroaniline.[2]

A typical laboratory-scale synthesis of 4-chloroaniline involves the catalytic hydrogenation of p-chloronitrobenzene.[3] Raney nickel is a commonly used catalyst for this reaction, which is carried out in a solvent such as ethanol under controlled temperature and pressure.[3]

N-Alkylation via Reductive Amination

The subsequent N-alkylation of 4-chloroaniline with butyraldehyde via reductive amination is a widely used and efficient method. This reaction proceeds in two main stages: the formation of an intermediate imine followed by its reduction to the secondary amine.

Caption: Reductive amination of 4-chloroaniline.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroaniline (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Imine Formation: Add butyraldehyde (1.1 equivalents) to the solution. The reaction mixture is typically stirred at room temperature for a designated period to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is substantial, a reducing agent is carefully added to the mixture. Sodium borohydride (NaBH₄) is a common choice for this step due to its selectivity and mild reaction conditions. The mixture is then stirred, often with gentle heating, until the reduction is complete.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, typically involving extraction with an organic solvent like ethyl acetate and washing with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified, commonly by column chromatography on silica gel, to yield pure this compound.

Applications in Drug Discovery and Development

While direct therapeutic applications of this compound are not prominent, its role as a key intermediate in the synthesis of pharmaceutically active compounds is significant. The 4-chloroaniline moiety is a structural component in various drugs and agrochemicals.[2] For instance, 4-chloroaniline is a precursor in the production of the antimicrobial agent chlorhexidine and several pesticides.[2]

The introduction of the n-butyl group modifies the lipophilicity and steric properties of the molecule, making this compound a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs. The chloro- and N-butyl-substituted aniline core can be further functionalized to explore structure-activity relationships (SAR) for various biological targets.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for assessing purity and confirming the molecular weight. Structural elucidation is achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy.

Safety and Handling

As a derivative of 4-chloroaniline, this compound should be handled with caution. 4-Chloroaniline is classified as toxic and a possible carcinogen.[2] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent skin and eye contact. In case of exposure, immediate medical attention is advised. A comprehensive Safety Data Sheet (SDS) should always be consulted before handling.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic organic chemistry and medicinal chemistry. Its synthesis from readily available precursors via established methods like reductive amination makes it an accessible building block for the development of novel compounds. A thorough understanding of its chemical properties, synthesis, and safe handling practices is paramount for its effective and responsible use in research and development endeavors.

References

-

Wikipedia. 4-Chloroaniline. [Link]

-

PubChem. 4-Chloroaniline. [Link]

-

Ataman Kimya. 4-CHLOROANILINE. [Link]

-

PubChem. This compound. [Link]

Sources

Spectroscopic Characterization of n-Butyl-4-chloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of the spectroscopic properties of n-Butyl-4-chloroaniline. As a crucial intermediate in the synthesis of various organic compounds, a thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This document moves beyond a simple recitation of data, offering insights into the rationale behind spectroscopic behaviors and experimental considerations.

Introduction to this compound

This compound (C₁₀H₁₄ClN) is a substituted aromatic amine with a molecular weight of 183.68 g/mol .[1] Its structure, featuring a 4-chlorinated aniline ring N-alkylated with a butyl group, gives rise to a unique spectroscopic fingerprint. This guide will dissect the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, providing a predictive framework for researchers working with this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous information about its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the n-butyl chain. The chemical shifts are influenced by the electronic effects of the chloro and amino groups on the aromatic ring.

Expected ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Rationale |

| H-a (CH₃) | 0.9 - 1.0 | Triplet | 3H | ~ 7.4 | Terminal methyl group of the butyl chain, split by the adjacent methylene group. |

| H-b (CH₂) | 1.3 - 1.5 | Sextet | 2H | ~ 7.4 | Methylene group adjacent to the terminal methyl and another methylene group. |

| H-c (CH₂) | 1.5 - 1.7 | Quintet | 2H | ~ 7.2 | Methylene group adjacent to the N-CH₂ and another methylene group. |

| H-d (N-CH₂) | 3.0 - 3.2 | Triplet | 2H | ~ 7.1 | Methylene group directly attached to the nitrogen, deshielded by the electronegative atom. |

| H-e (Aromatic) | 6.5 - 6.7 | Doublet | 2H | ~ 8.8 | Protons ortho to the amino group, shielded by its electron-donating effect. |

| H-f (Aromatic) | 7.0 - 7.2 | Doublet | 2H | ~ 8.8 | Protons meta to the amino group and ortho to the chloro group, deshielded by the inductive effect of chlorine. |

| N-H | Variable (broad) | Singlet | 1H | - | The chemical shift of the N-H proton is concentration and solvent dependent and may exchange with D₂O. |

Causality behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar compounds like this compound, as it solubilizes the analyte well and its residual solvent peak does not interfere with the signals of interest.[2] Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The aromatic region will show four distinct signals due to the substitution pattern, and the aliphatic region will display four signals for the n-butyl group.

Expected ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-1' (CH₃) | ~ 14 | The terminal methyl carbon of the butyl chain. |

| C-2' (CH₂) | ~ 20 | The methylene carbon adjacent to the terminal methyl group. |

| C-3' (CH₂) | ~ 31 | The methylene carbon adjacent to the N-CH₂ group. |

| C-4' (N-CH₂) | ~ 43 | The methylene carbon directly attached to the nitrogen, deshielded. |

| C-3, C-5 | ~ 113 | Aromatic carbons ortho to the amino group, shielded by its electron-donating effect. |

| C-4 | ~ 122 | The aromatic carbon bearing the chlorine atom; its shift is influenced by the halogen's inductive effect. |

| C-2, C-6 | ~ 129 | Aromatic carbons meta to the amino group, less affected by its shielding. |

| C-1 | ~ 146 | The aromatic carbon attached to the nitrogen (ipso-carbon), significantly deshielded. |

Self-Validating Protocol for NMR Analysis: A comprehensive NMR analysis should include both ¹H and ¹³C spectra. Further validation can be achieved through two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings within the butyl chain and the aromatic ring, and HSQC (Heteronuclear Single Quantum Coherence) to correlate each proton with its directly attached carbon.

Methodology for GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of this compound. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer for analysis. A non-polar capillary column, such as one coated with 5% phenyl polysiloxane, is suitable for this separation.

Synthesis of this compound: A Practical Approach

A common and straightforward method for the synthesis of this compound is the nucleophilic substitution reaction between 4-chloroaniline and an n-butyl halide, such as n-butyl bromide, in the presence of a base to neutralize the hydrohalic acid formed.

Reaction Scheme:

4-Cl-C₆H₄NH₂ + CH₃(CH₂)₃Br + Base → 4-Cl-C₆H₄NH(CH₂)₃CH₃ + Base·HBr

Experimental Protocol Outline:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroaniline in a suitable solvent (e.g., ethanol or acetonitrile).

-

Addition of Base: Add a slight excess of a non-nucleophilic base, such as potassium carbonate or triethylamine.

-

Addition of Alkylating Agent: Slowly add n-butyl bromide to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture, filter off the base salt, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

Causality and Trustworthiness: The choice of a suitable base is critical to prevent side reactions. A non-nucleophilic base is preferred to avoid competition with the aniline nucleophile. Monitoring the reaction by TLC ensures that the reaction is driven to completion and helps in determining the appropriate time for work-up, preventing the formation of byproducts from prolonged heating. Purification by chromatography or distillation is essential to remove any unreacted starting materials or di-alkylated byproducts, ensuring the purity of the final compound for subsequent spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application. This guide has provided a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in fundamental principles of spectroscopy and organic chemistry. By understanding the expected spectral features and the rationale behind them, researchers can confidently identify and assess the purity of this important chemical intermediate. The outlined synthetic and analytical protocols provide a framework for obtaining reliable and reproducible data.

References

-

PubChem. 4-Chloroaniline. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

The Strategic Utility of n-Butyl-4-chloroaniline in Complex Molecule Synthesis: A Technical Guide

For Immediate Release

[CITY, STATE, January 23, 2026] – As the landscape of pharmaceutical and agrochemical development grows increasingly complex, the strategic selection of versatile chemical intermediates is paramount to efficient and scalable synthesis. This technical guide delves into the synthesis, reactivity, and application of n-Butyl-4-chloroaniline, a key building block whose unique structural features offer significant advantages in the construction of sophisticated molecular architectures. Authored for researchers, scientists, and drug development professionals, this document provides field-proven insights and detailed protocols to leverage the full potential of this important intermediate.

Introduction: Understanding the Asset

This compound (CAS No: 5441-81-6) is a substituted aniline derivative that combines the reactivity of a secondary aromatic amine with the synthetic handles of a halogenated benzene ring.[1] The presence of the n-butyl group sterically influences the nitrogen's reactivity and imparts lipophilicity, a crucial parameter in drug design. Simultaneously, the chlorine atom at the para-position serves as a versatile site for further functionalization, most notably through cross-coupling reactions.

This guide will first elucidate a robust and adaptable method for the synthesis of this compound from its readily available precursor, 4-chloroaniline. Subsequently, it will explore its pivotal role as an intermediate in the synthesis of advanced molecules, with a particular focus on the construction of complex amides, exemplified by the synthesis of a nicotinamide derivative.

Physicochemical Properties of this compound and its Precursor

| Property | 4-chloroaniline | This compound |

| Molecular Formula | C₆H₆ClN | C₁₀H₁₄ClN |

| Molecular Weight | 127.57 g/mol | 183.68 g/mol |

| Appearance | White to pale yellow solid | Not readily available |

| Melting Point | 69.5 °C | Not readily available |

| Boiling Point | 232 °C | Not readily available |

| LogP | 1.83 | 3.8 (Predicted) |

Data for 4-chloroaniline sourced from PubChem.[2] Data for this compound sourced from PubChem.[1]

Synthesis of this compound: A Field-Proven Protocol

The N-alkylation of anilines is a fundamental transformation in organic synthesis. While direct alkylation with butyl halides is possible, it can be prone to over-alkylation and side reactions. A more controlled and scalable approach involves a two-step sequence, analogous to the well-established N-ethylation of 4-chloroaniline, which proceeds through an intermediate formanilide followed by reduction. This method offers superior control and yields a purer product.

Causality Behind the Experimental Choices

The rationale for this two-step approach is rooted in managing the reactivity of the aniline nitrogen.

-

Step 1: Formation of N-(4-chlorophenyl)-N-butylformamide: Reacting 4-chloroaniline with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst effectively installs a formyl group on the nitrogen. This transformation is a protective measure, converting the nucleophilic amine into a less reactive amide. This intermediate is less susceptible to the side reactions that can plague direct alkylation. The use of an orthoformate is advantageous as it is a liquid reagent that also serves as a solvent, and the reaction drives to completion by the distillation of the alcohol byproduct.

-

Step 2: Reduction to this compound: The subsequent reduction of the formamide can be achieved using a variety of reducing agents. For laboratory scale, a hydride reducing agent would be effective. The work-up procedure is designed to neutralize the reaction mixture and efficiently extract the final product.

Experimental Workflow: N-Butylation of 4-chloroaniline

Caption: Workflow for the two-step synthesis of this compound.

Detailed Step-by-Step Protocol (Adapted from N-Ethylation)

Step 1: Synthesis of N-(4-chlorophenyl)-N-butylformamide (Hypothetical Adaptation)

-

In a round-bottomed flask equipped with a distillation head, combine 4-chloroaniline (1.0 eq), tri-n-butyl orthoformate (1.5 eq), and a catalytic amount of concentrated sulfuric acid (0.04 eq).

-

Heat the mixture in an oil bath. The reaction will commence as ethanol begins to distill.

-

Gradually increase the bath temperature to drive the reaction to completion, collecting the ethanol distillate.

-

After the theoretical amount of ethanol is collected, cool the reaction mixture.

-

Purify the crude N-(4-chlorophenyl)-N-butylformamide by vacuum distillation.

Step 2: Reduction to this compound

-

In a separate flask, charge the distilled N-(4-chlorophenyl)-N-butylformamide intermediate.

-

Under an inert atmosphere, carefully add a suitable hydride reducing agent (e.g., Lithium Aluminum Hydride in an appropriate solvent like THF) at a controlled temperature.

-

After the addition is complete, allow the reaction to proceed until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction with a sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting salts and extract the filtrate with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the final product by vacuum distillation.

Core Reactivity and Synthetic Utility

This compound is a bifunctional intermediate, offering two primary sites for synthetic elaboration: the secondary amine and the C-Cl bond on the aromatic ring.

Reactions at the Nitrogen Atom: Amide Bond Formation

The secondary amine of this compound is a competent nucleophile, readily participating in reactions with electrophiles.[3] A particularly important transformation is its acylation to form amides. This reaction is a cornerstone of pharmaceutical and agrochemical synthesis.

Case Study: Synthesis of a Nicotinamide Derivative

A prime example of this reactivity is the condensation of this compound with an activated nicotinic acid derivative, such as 2-chloronicotinoyl chloride. This reaction forms a complex amide, a scaffold present in numerous bioactive molecules.

Caption: Nucleophilic acyl substitution to form a nicotinamide derivative.

Protocol: Synthesis of N-(4-chlorophenyl)-N-butyl-2-chloronicotinamide

-

In a reaction vessel, dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an inert aprotic solvent (e.g., dichloromethane or toluene).

-

Cool the solution in an ice-water bath.

-

Slowly add a solution of 2-chloronicotinoyl chloride (1.05 eq) in the same solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the desired N-(4-chlorophenyl)-N-butyl-2-chloronicotinamide.

This type of amide coupling is central to the synthesis of fungicides like Boscalid, which contains a similar N-phenyl-nicotinamide core structure.[2]

Reactions at the Chlorine Atom: Cross-Coupling Strategies

The chloro-substituent on the phenyl ring of this compound opens the door to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling.

-

Suzuki-Miyaura Coupling: The reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond at the para-position. This is a powerful method for constructing biaryl structures. The mechanism involves the oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst.[4]

-

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling this compound with another amine. This is particularly useful for synthesizing complex diarylamines or alkyl-aryl amines.

The ability to perform these transformations on a molecule that already contains the n-butyl-amino moiety highlights the strategic advantage of using this compound as an intermediate. It allows for the sequential and controlled construction of complex molecules, where different functionalities can be introduced in a planned order.

Safety and Handling

As a derivative of 4-chloroaniline, this compound should be handled with appropriate caution. 4-Chloroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its synthesis from readily available starting materials is achievable through robust and scalable methods. The dual reactivity of the secondary amine and the aryl chloride allows for a wide range of synthetic transformations, enabling the strategic construction of elaborate molecular architectures. A thorough understanding of its synthesis and reactivity, as outlined in this guide, will empower researchers and drug development professionals to effectively incorporate this key building block into their synthetic strategies, ultimately accelerating the discovery and development of new bioactive compounds.

References

-

PubChem. 4-Chloroaniline. National Center for Biotechnology Information. [Link]

- Google Patents.CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Nucleophiles and Electrophiles.[Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling.[Link]

-

YouTube. Suzuki Coupling Mechanism.[Link]

Sources

- 1. US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents [patents.google.com]

- 2. CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN102816074A - Synthesis method of p-n-butylaniline - Google Patents [patents.google.com]

The Environmental Odyssey of n-Butyl-4-chloroaniline: A Technical Guide to its Fate and Degradation

Foreword: Charting the Course of a Modern Xenobiotic

n-Butyl-4-chloroaniline, a molecule at the intersection of industrial synthesis and environmental concern, presents a compelling case study in the burgeoning field of environmental xenobiotic metabolism. As a derivative of 4-chloroaniline, a known priority pollutant, the addition of an n-butyl group to the amine nitrogen fundamentally alters its physicochemical properties, and consequently, its environmental behavior, and ultimate fate. This guide, intended for researchers, environmental scientists, and professionals in drug development and chemical manufacturing, provides an in-depth exploration of the environmental journey of this compound. We will dissect its anticipated distribution in the environment, delineate its probable abiotic and biotic degradation pathways, and offer practical guidance on the experimental methodologies required to elucidate its metabolic fate. Our approach is rooted in established principles of microbial biochemistry and environmental chemistry, drawing parallels from structurally analogous compounds to construct a scientifically rigorous and predictive framework.

Molecular Profile and Environmental Introduction

This compound (C₁₀H₁₄ClN) is an N-alkylated aromatic amine. While specific large-scale industrial applications may not be widely documented, its structural motif suggests potential utility as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. Its environmental introduction could occur through industrial wastewater discharge, improper disposal, or as a transformation product of more complex parent compounds.

Physicochemical Properties: A Predictive Assessment

Direct experimental data for the physicochemical properties of this compound are scarce. However, we can estimate these crucial parameters based on the known properties of 4-chloroaniline and the structural contribution of the n-butyl group. The addition of the four-carbon alkyl chain is expected to significantly increase its lipophilicity (fat-solubility) and decrease its water solubility compared to the parent 4-chloroaniline.

| Property | 4-Chloroaniline (Experimental) | This compound (Estimated) | Implication for Environmental Fate |

| Molecular Weight ( g/mol ) | 127.57 | 183.68 | Influences diffusion and transport. |

| Water Solubility (mg/L at 20°C) | 2600[1] | 50 - 200 | Lower solubility suggests partitioning to soil/sediment. |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 1.83[2] | 3.5 - 4.0 | Increased potential for bioaccumulation in organisms. |

| Vapor Pressure (Pa at 20°C) | 2.1 | 0.1 - 0.5 | Lower volatility, less likely to be found in the atmosphere. |

| Henry's Law Constant (Pa·m³/mol) | ~0.1 | Lower than 4-chloroaniline | Reduced tendency to volatilize from water. |

These estimated values are derived from quantitative structure-activity relationship (QSAR) principles and serve as a predictive guide for experimental design.

Abiotic Degradation: The Influence of Light

The primary abiotic degradation pathway for many aromatic amines in the aquatic environment is photolysis. 4-Chloroaniline is known to undergo rapid degradation under the influence of light, with reported half-lives in the range of 2-7 hours in the hydrosphere.[3] This process is initiated by the absorption of UV radiation, leading to the formation of reactive intermediates.

While the n-butyl group is not a chromophore, its presence may subtly influence the photolytic degradation of the chloroaniline ring through electronic effects. However, direct photolysis of the C-N or C-H bonds of the butyl chain is not expected to be a significant degradation pathway. Therefore, it is reasonable to hypothesize that this compound will also be susceptible to photolytic degradation, though the rate may differ from that of 4-chloroaniline.

Biotic Degradation: A Tale of Two Moieties

The microbial degradation of this compound is anticipated to be a multifaceted process, involving enzymatic attacks on both the n-butyl side chain and the chloroaniline aromatic ring. Based on extensive literature on the biodegradation of N-alkylanilines and alkylated aromatic compounds, a series of hypothesized pathways can be constructed.

The Journey of the n-Butyl Side Chain: A Stepwise Dismantling

The alkyl side chain presents a readily available substrate for microbial oxidation. The most probable initial attack is terminal oxidation, a common strategy employed by a wide range of bacteria to metabolize alkanes.

Caption: Hypothesized pathway for the degradation of the n-butyl side chain.

This pathway involves the following key steps:

-

Monooxygenation: A monooxygenase enzyme introduces a hydroxyl group at the terminal carbon of the butyl chain, forming 1-(4-chloroanilino)butan-1-ol.

-

Dehydrogenation: Successive actions of alcohol and aldehyde dehydrogenases oxidize the terminal alcohol to a carboxylic acid, yielding 4-(4-chloroanilino)butanoic acid.

-

Beta-Oxidation: The resulting fatty acid derivative then enters the beta-oxidation cycle, where it is shortened by two carbons in each turn, eventually releasing 4-chloroaniline and acetyl-CoA (which enters central metabolism).

The Fate of the Chloroaniline Ring: N-Dealkylation and Aromatic Cleavage

Concurrent with or subsequent to side-chain degradation, the chloroaniline moiety is expected to undergo degradation. A crucial initial step for N-alkylated anilines is N-dealkylation.

Caption: Hypothesized pathway for the degradation of the chloroaniline ring.

The degradation of the aromatic core likely proceeds as follows:

-

N-Dealkylation: A monooxygenase can catalyze the removal of the n-butyl group, releasing butanal and 4-chloroaniline. This is a well-documented initial step in the microbial metabolism of N-alkylanilines.

-

Dioxygenation: The resulting 4-chloroaniline is then attacked by an aniline dioxygenase, which incorporates two hydroxyl groups onto the aromatic ring to form 4-chlorocatechol.

-

Ring Cleavage: The 4-chlorocatechol intermediate is a substrate for catechol dioxygenases, which catalyze the cleavage of the aromatic ring. This can occur via either an ortho- or meta-cleavage pathway, leading to the formation of aliphatic intermediates that can enter central metabolic pathways.

The presence of the n-butyl group could sterically hinder the initial dioxygenase attack on the aromatic ring, potentially making N-dealkylation or side-chain oxidation the preferred initial steps.

Bioaccumulation Potential: A Lipophilic Concern

The estimated high Log K_ow_ of this compound suggests a significant potential for bioaccumulation in aquatic and terrestrial organisms. Compounds with a Log K_ow_ in the range of 3.5 to 4.0 are known to partition readily into the fatty tissues of organisms. This can lead to biomagnification through the food chain, posing a risk to higher trophic levels. Experimental determination of the bioconcentration factor (BCF) in relevant organisms is crucial for a comprehensive risk assessment.

Analytical Methodologies: Detecting the Molecule and its Progeny

The detection and quantification of this compound and its potential degradation products in environmental matrices require sensitive and specific analytical methods.

-

Sample Preparation: For water samples, solid-phase extraction (SPE) with a C18 or similar sorbent is a common and effective method for concentrating the analytes. For soil and sediment samples, pressurized liquid extraction (PLE) or Soxhlet extraction with an appropriate organic solvent, followed by a clean-up step, is typically required.

-

Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of semi-volatile compounds like this compound. Derivatization may be necessary for some of the more polar metabolites to improve their chromatographic behavior.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for a wide range of analytes, including the parent compound and its polar metabolites, often without the need for derivatization.

-

Experimental Protocols: A Roadmap for Investigation

To experimentally validate the hypothesized fate and degradation of this compound, a tiered approach is recommended.

Caption: A tiered experimental workflow for assessing the environmental fate of this compound.

Protocol for Ready Biodegradability Testing (Adapted from OECD 301F)

-

Preparation of Mineral Medium: Prepare a mineral salt medium as specified in the OECD 301 guideline.

-

Inoculum: Obtain activated sludge from a domestic wastewater treatment plant.

-

Test Setup: In sealed respirometer flasks, combine the mineral medium, inoculum, and this compound (at a concentration of 2-10 mg/L). Include control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).

-

Incubation: Incubate the flasks at 20-25°C in the dark for 28 days with continuous stirring.

-

Measurement: Measure the oxygen consumption in each flask over the 28-day period.

-

Data Analysis: Calculate the percentage of biodegradation based on the ratio of the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window.[4][5][6]

Protocol for a Soil Microcosm Biodegradation Study

-

Soil Collection and Characterization: Collect soil from a relevant site, sieve it to remove large debris, and characterize its physicochemical properties (pH, organic matter content, texture).[1][7]

-

Microcosm Setup: In glass jars, place a known amount of soil (e.g., 50 g). Spike the soil with this compound dissolved in a minimal amount of a suitable solvent. Include control microcosms (without the test substance) and sterile controls (autoclaved soil).

-

Incubation: Incubate the microcosms at a controlled temperature (e.g., 25°C) and moisture content for a specified period (e.g., 90 days).[8][9][10]

-

Sampling: At regular time intervals, sacrifice replicate microcosms for analysis.

-

Extraction and Analysis: Extract the soil samples with an appropriate solvent and analyze the extracts for the parent compound and potential metabolites using GC-MS or LC-MS/MS.[11][12]

Conclusion: A Predictive Framework for Environmental Stewardship

While direct experimental data on the environmental fate and degradation of this compound remains to be established, this technical guide provides a robust, scientifically-grounded framework for its assessment. By leveraging our understanding of the metabolism of analogous compounds, we can anticipate its environmental behavior and design targeted experimental strategies. The increased lipophilicity conferred by the n-butyl group suggests a greater propensity for partitioning to soil and sediment and a higher potential for bioaccumulation compared to its parent, 4-chloroaniline. Microbial degradation is likely to proceed via a combination of N-dealkylation, side-chain oxidation, and aromatic ring cleavage. The protocols and analytical methods outlined herein offer a clear path forward for researchers to definitively elucidate the environmental odyssey of this and other emerging xenobiotics.

References

-

INCHEM. (2003). 4-Chloroaniline (CICADS 48, 2003). Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Chloroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

-